molecular formula C32H43N5O5 B3433263 Dihydro-beta-ergocryptine CAS No. 19467-62-0

Dihydro-beta-ergocryptine

Cat. No.: B3433263
CAS No.: 19467-62-0
M. Wt: 577.7 g/mol
InChI Key: SBFXHXZNBNFPHV-PSELOKDRSA-N
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Description

Dihydro-beta-ergocryptine, also known as Epicriptine, is a dopamine agonist of the ergoline class . It constitutes one third of the mixture known as dihydroergocryptine . It is used as an antiparkinson agent in the treatment of Parkinson’s disease .


Synthesis Analysis

This compound is a derivative of the tetracyclic compound 6-methylergonovine, produced by the fungus Claviceps purpurea . The derivatives of this fungus are identified to be about 350 different substances from which the components of the ergoloid mesylate mixture are composed of the dihydrogenated ergot alkaloid derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C32H43N5O5 . The beta differs from the alpha form only in the position of a single methyl group, which is a consequence of the biosynthesis of the parent compound ergocryptine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Dihydro-beta-ergocryptine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Ergotamine tartrate", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Ergotamine tartrate is first reduced to dihydroergotamine using hydrogen gas and palladium on carbon as a catalyst.", "Dihydroergotamine is then reacted with sodium borohydride to form dihydroergocristine.", "Dihydroergocristine is then acetylated using acetic acid and methanol to form dihydro-beta-acetyl-ergocristine.", "Dihydro-beta-acetyl-ergocristine is then reacted with chloroform and sodium hydroxide to form dihydro-beta-ergocryptine.", "The final product is purified using hydrochloric acid, diethyl ether, and water." ] }

CAS No.

19467-62-0

Molecular Formula

C32H43N5O5

Molecular Weight

577.7 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20+,22+,24+,25-,27-,31+,32-/m0/s1

InChI Key

SBFXHXZNBNFPHV-PSELOKDRSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-beta-ergocryptine
Reactant of Route 2
Dihydro-beta-ergocryptine
Reactant of Route 3
Dihydro-beta-ergocryptine
Reactant of Route 4
Dihydro-beta-ergocryptine
Reactant of Route 5
Reactant of Route 5
Dihydro-beta-ergocryptine
Reactant of Route 6
Reactant of Route 6
Dihydro-beta-ergocryptine

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